molecular formula C15H17ClN2O2 B2708219 2-(2-chlorophenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide CAS No. 2034333-27-0

2-(2-chlorophenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

Cat. No. B2708219
CAS RN: 2034333-27-0
M. Wt: 292.76
InChI Key: CASNNPKRFGDNTF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide, also known as L-765,314, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective CB1 receptor antagonists, which means it can bind to and block the activity of the CB1 receptor in the body. The CB1 receptor is primarily found in the brain and is involved in various physiological processes, including appetite regulation, pain perception, and mood.

Scientific Research Applications

Chlorophenyl Compounds in Environmental Research

Chlorophenols are a group of chemicals that include chlorophenyl moieties. They have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are mainly used as preservatives and are considered emerging contaminants due to their widespread presence in water bodies. Studies have shown that despite wastewater treatments, chlorophenols are consistently found in effluents, surface water, and sediments, indicating their persistent introduction into the environment and the need for ongoing research into their impact (Haman et al., 2015).

Isoxazole Compounds in Medicinal Chemistry

Isoxazole rings, present in various bioactive compounds, have been the focus of medicinal chemistry research due to their significant biological properties. The development and synthesis of compounds containing isoxazole rings have led to the discovery of molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and antitumor activities. Research in this area continues to explore the synthesis and application of isoxazole-containing compounds in drug development (Laroum et al., 2019).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-11-9-13(20-18-11)6-4-8-17-15(19)10-12-5-2-3-7-14(12)16/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNNPKRFGDNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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